molecular formula C21H35NO3 B14298017 12-Hydroxydodecyl 4-(dimethylamino)benzoate CAS No. 112925-57-2

12-Hydroxydodecyl 4-(dimethylamino)benzoate

Cat. No.: B14298017
CAS No.: 112925-57-2
M. Wt: 349.5 g/mol
InChI Key: ATEWDWFBHIBDLZ-UHFFFAOYSA-N
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Description

12-Hydroxydodecyl 4-(dimethylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a hydroxyl group on a dodecyl chain and a dimethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Hydroxydodecyl 4-(dimethylamino)benzoate typically involves the esterification of 12-hydroxydodecanoic acid with 4-(dimethylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

12-Hydroxydodecyl 4-(dimethylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 12-oxododecyl 4-(dimethylamino)benzoate or 12-carboxydodecyl 4-(dimethylamino)benzoate.

    Reduction: Formation of 12-hydroxydodecyl 4-(dimethylamino)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

12-Hydroxydodecyl 4-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 12-Hydroxydodecyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, respectively. The dimethylamino group can engage in electrostatic interactions with negatively charged sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(dimethylamino)benzoate
  • Methyl 4-(dimethylamino)benzoate
  • 2-Ethylhexyl 4-(dimethylamino)benzoate

Uniqueness

12-Hydroxydodecyl 4-(dimethylamino)benzoate is unique due to the presence of a long dodecyl chain with a hydroxyl group, which imparts distinct physicochemical properties. This structural feature can influence its solubility, reactivity, and interaction with biological targets, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

112925-57-2

Molecular Formula

C21H35NO3

Molecular Weight

349.5 g/mol

IUPAC Name

12-hydroxydodecyl 4-(dimethylamino)benzoate

InChI

InChI=1S/C21H35NO3/c1-22(2)20-15-13-19(14-16-20)21(24)25-18-12-10-8-6-4-3-5-7-9-11-17-23/h13-16,23H,3-12,17-18H2,1-2H3

InChI Key

ATEWDWFBHIBDLZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCO

Origin of Product

United States

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